
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodine substituents on the pyridine ring makes it a versatile intermediate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of heterocycles via a radical process . This process involves the use of difluoromethylating agents and radical initiators under controlled conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and probes for studying biological processes.
Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-iodopyridin-2(1H)-one involves its ability to participate in various chemical reactions due to the presence of the difluoromethyl and iodine substituents. These substituents can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Difluoromethyl)-3-chloropyridin-2(1H)-one
- 1-(Difluoromethyl)-3-bromopyridin-2(1H)-one
- 1-(Difluoromethyl)-3-fluoropyridin-2(1H)-one
Uniqueness
1-(Difluoromethyl)-3-iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which can participate in a wide range of chemical reactions, including cross-coupling reactions. This makes it a versatile intermediate for the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H4F2INO |
|---|---|
Poids moléculaire |
271.00 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-iodopyridin-2-one |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H |
Clé InChI |
QYEZJSWOQFDSKE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C(=C1)I)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


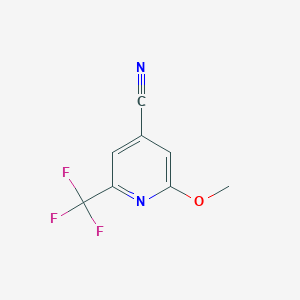
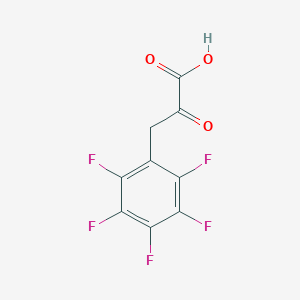
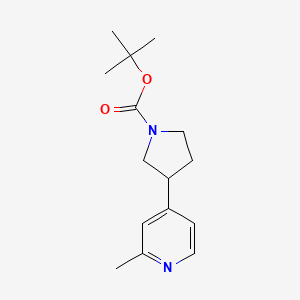
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)
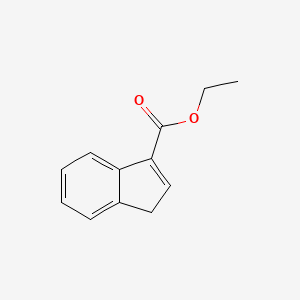
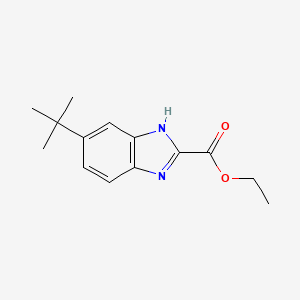
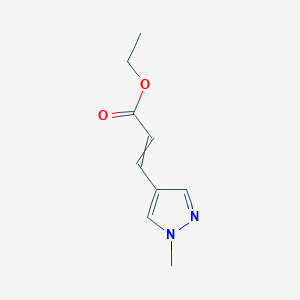
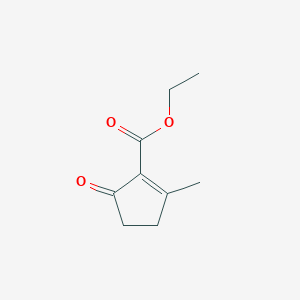
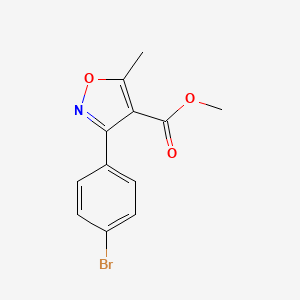
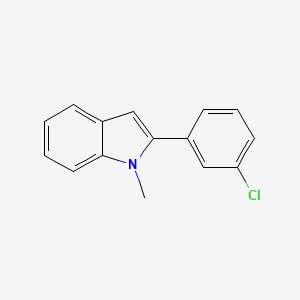
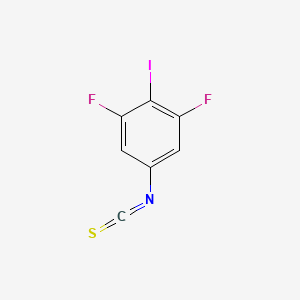
![4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole](/img/structure/B13680159.png)

